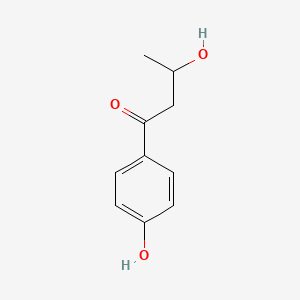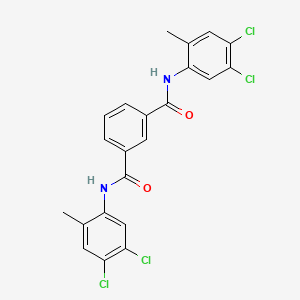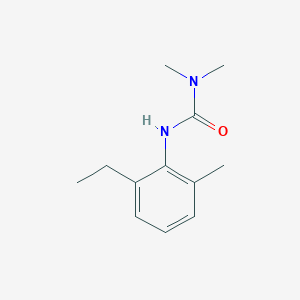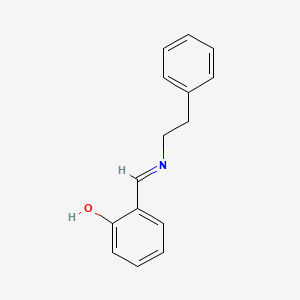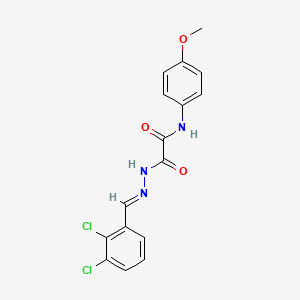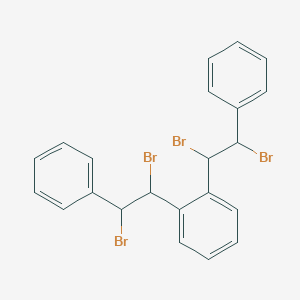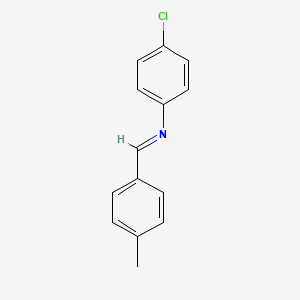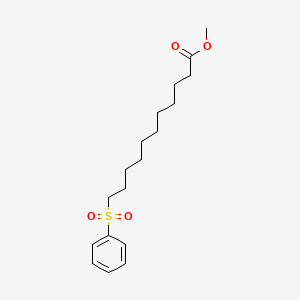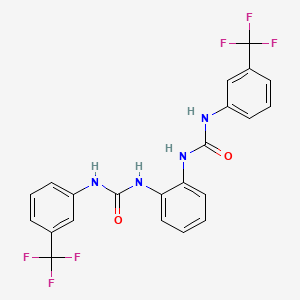![molecular formula C14H17F3N2O B11955399 3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide CAS No. 60464-96-2](/img/structure/B11955399.png)
3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the biological activity and metabolic stability of the compound, making it a valuable entity in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient palladium catalysts is crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, leading to increased efficacy and stability . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.
Trifluoromethylpyridine: A compound with similar trifluoromethyl substitution, used in various chemical applications.
Uniqueness
3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide is unique due to its specific structure and the presence of both a piperidine ring and a trifluoromethyl group. This combination enhances its biological activity and stability, making it a valuable compound in various scientific fields .
Eigenschaften
CAS-Nummer |
60464-96-2 |
|---|---|
Molekularformel |
C14H17F3N2O |
Molekulargewicht |
286.29 g/mol |
IUPAC-Name |
3-methyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C14H17F3N2O/c1-10-4-3-7-19(9-10)13(20)18-12-6-2-5-11(8-12)14(15,16)17/h2,5-6,8,10H,3-4,7,9H2,1H3,(H,18,20) |
InChI-Schlüssel |
LFJDBIDXSCFLKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


